![molecular formula C25H27ClN6 B2576344 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 896839-80-8](/img/structure/B2576344.png)
5-Tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H27ClN6 and its molecular weight is 446.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-inflammatory Agents
5-Tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential as anticancer and anti-inflammatory agents. These compounds have been synthesized and evaluated for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, such as A431 and 8701-BC cells, through the inhibition of c-Src phosphorylation, showcasing their role as potent antiproliferative and proapoptotic agents. The structural features of these compounds, including the presence of pyrazolo[3,4-d]pyrimidine moiety, play a crucial role in their biological activity, particularly in inhibiting the phosphorylation of Src, a key protein involved in cancer cell survival and proliferation (Carraro et al., 2006). Additionally, novel pyrazolopyrimidines derivatives have shown efficacy as anti-5-lipoxygenase agents, further emphasizing their potential in the development of new therapeutic strategies for cancer and inflammation (Rahmouni et al., 2016).
Antibacterial and Antifungal Activity
The derivatives of this compound have also been synthesized and tested for their antimicrobial properties. These compounds have shown promising antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The study of these derivatives highlights the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry and its potential to serve as a basis for the development of drugs with diverse therapeutic properties (Ghorab et al., 2004).
Fluorescent Probes and Photophysical Properties
The pyrazolo[1,5-a]pyrimidine scaffold, particularly when modified with various substituents, has been investigated for its fluorescent spectroscopic properties. These studies aim to develop new fluorescent probes for biological and chemical sensing applications. By manipulating the substitution patterns on the pyrazolo[1,5-a]pyrimidine core, researchers have been able to modulate the fluorescent properties of these compounds, enabling the design of probes with specific emission wavelengths and sensitivities for various applications. This research demonstrates the potential of this compound derivatives in the development of novel fluorescent materials (Wu et al., 2008).
properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6/c1-25(2,3)21-16-23(31-14-12-30(13-15-31)22-6-4-5-11-27-22)32-24(29-21)20(17-28-32)18-7-9-19(26)10-8-18/h4-11,16-17H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQSFZHQTQRBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

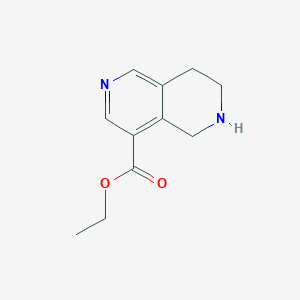
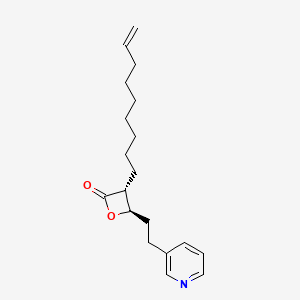
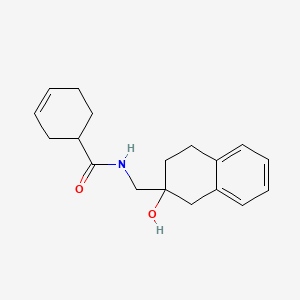
![ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride](/img/structure/B2576268.png)
![1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2576269.png)
![3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2576270.png)
![3-isopropyl-5-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2576276.png)

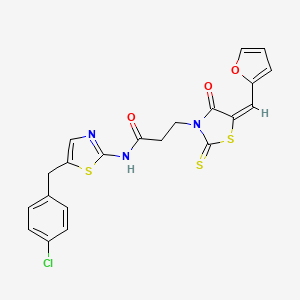


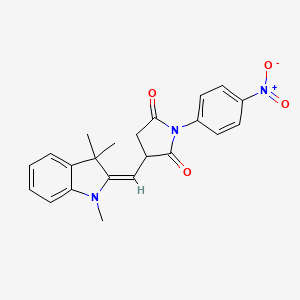
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B2576283.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isonicotinamide](/img/structure/B2576284.png)